Acetic acid, 2,2'-[methylenebis(thio)]bis-
Description
Contextual Significance within Thioether Carboxylic Acid Chemistry
Thioether carboxylic acids are a class of compounds that feature at least one sulfur atom integrated into an ether-like linkage (-S-) and at least one carboxylic acid group (-COOH). This combination of functional groups confers specific properties, making them valuable in coordination chemistry and materials science. The sulfur atom, being a soft Lewis base, exhibits a strong affinity for soft Lewis acids, including many transition metal ions. nih.gov Simultaneously, the carboxylic acid group can act as a proton donor or, in its carboxylate form, as a hard Lewis base, readily coordinating with a different set of metal ions. epa.gov
Acetic acid, 2,2'-[methylenebis(thio)]bis- is a noteworthy example of this class as it is a multidentate ligand. With two thioether sulfur atoms and two carboxylic acid groups, it has the potential to act as a tetradentate chelating agent, capable of binding to a single metal center through multiple atoms to form stable ring-like structures known as metal complexes. The flexible methylene (B1212753) bridge allows the donor atoms to arrange around a metal ion, potentially leading to the formation of highly stable coordination compounds. rdd.edu.iqresearchgate.net This chelating ability is a key area of significance, suggesting potential applications in:
Corrosion Inhibition: Simpler related compounds, such as thioglycolic acid (TGA), are known to inhibit the corrosion of steel by adsorbing onto the metal surface and forming a protective film. researchgate.netarkema.comresearchgate.net The multiple binding sites of Acetic acid, 2,2'-[methylenebis(thio)]bis- could theoretically form a more robust and stable protective layer on metal surfaces.
Polymer Science: Dicarboxylic acids are fundamental building blocks (monomers) for producing polyesters and polyamides. The inclusion of thioether linkages in the polymer backbone can introduce flexibility, improve thermal stability, and enhance affinity for certain metals or nanoparticles. nsf.govnih.gov
Stabilizers for PVC: Organotin derivatives of related mercaptoacetic acids are used as heat stabilizers for polyvinyl chloride (PVC), preventing thermal degradation during processing.
Historical Context of Related Organosulfur Compounds in Chemical Synthesis and Biological Systems
The study of organosulfur compounds has a rich history dating back to the 19th century, with early discoveries often associated with their strong and distinct odors. sigmaaldrich.com This class of compounds quickly proved to be vital in both industrial and biological chemistry.
Historically, the development of synthetic methods for creating carbon-sulfur bonds was a major focus. Thiols (mercaptans) were among the first organosulfur compounds to be systematically studied, leading to an understanding of their reactivity, including their oxidation to disulfides and their role as potent nucleophiles.
In the biological realm, the discovery of sulfur-containing amino acids, such as cysteine and methionine, was a landmark achievement, revealing the essential role of sulfur in the structure and function of proteins. The disulfide bonds formed between cysteine residues are critical for stabilizing the three-dimensional structures of many proteins. Furthermore, the identification of sulfur in vital biomolecules like penicillin was a turning point in medicine, demonstrating the potent biological activity of certain organosulfur structures. Other natural organosulfur compounds include coenzyme A, a critical molecule in metabolism that functions as a thioester, and vitamins like thiamine (B1217682) and biotin.
The synthetic utility of organosulfur compounds expanded significantly throughout the 20th century. They became indispensable reagents in organic synthesis, used for a wide range of transformations, including the formation of carbon-carbon bonds and the introduction of various functional groups. The unique properties of sulfur, such as its ability to stabilize adjacent carbanions and its variable oxidation states (sulfide, sulfoxide, sulfone), have provided chemists with a versatile toolkit for constructing complex organic molecules.
Research Gaps and Emerging Avenues for Acetic acid, 2,2'-[methylenebis(thio)]bis- Investigations
Despite the well-established importance of organosulfur compounds, a thorough review of the scientific literature indicates that Acetic acid, 2,2'-[methylenebis(thio)]bis- remains a relatively understudied molecule. While it is commercially available and listed in numerous chemical databases, detailed reports on its synthesis, reactivity, and specific applications are scarce. sigmaaldrich.comrealab.ua This lack of dedicated research presents several clear gaps and opportunities for future investigation.
Key Research Gaps:
Coordination Chemistry: There is a significant lack of published studies on the synthesis and characterization of metal complexes using Acetic acid, 2,2'-[methylenebis(thio)]bis- as a ligand. innspub.netstjohns.edu Systematic studies exploring its coordination behavior with a range of transition metals (e.g., copper, nickel, zinc) and heavy metals (e.g., lead, mercury) would be highly valuable. Such research could elucidate the structural and electronic properties of the resulting complexes and identify potential applications in catalysis, sensing, or materials science. nih.govsapub.org
Performance in Application-Oriented Studies: While its structure suggests potential as a corrosion inhibitor or a polymer precursor, there is a need for direct experimental validation. google.comresearchgate.net Comparative studies evaluating its performance against established industrial chemicals, such as thioglycolic acid or thiodiglycolic acid, would be necessary to determine its practical viability and potential advantages.
Synthetic Methodologies: Detailed and optimized synthetic routes for the preparation of Acetic acid, 2,2'-[methylenebis(thio)]bis- are not widely reported in academic literature. Research into efficient, high-yield synthetic methods would be a crucial first step to facilitate broader investigation of the compound.
Biological Activity: The potential biological or pharmacological activities of this compound and its metal complexes have not been explored. Given that many sulfur-containing compounds exhibit a range of biological effects, screening for antimicrobial, antifungal, or other activities could be a fruitful area of research.
Emerging Avenues for Investigation:
Development of Novel Polymeric Materials: The use of this compound as a monomer could lead to the synthesis of novel thioether-containing polyesters or polyamides with tailored properties, such as enhanced metal ion adhesion or specific refractive indices. researchgate.net
Design of Selective Metal Chelators: Research could focus on its use as a selective chelating agent for the extraction or sensing of specific metal ions from aqueous solutions, which is relevant for environmental remediation and analytical chemistry.
Surface Modification of Nanoparticles: Carboxylic acids and thiols are both used to functionalize the surfaces of nanoparticles (e.g., gold, silver, quantum dots) to improve their stability and solubility. This compound offers multiple anchoring points and could be investigated for creating robust coatings on nanomaterials for biomedical or electronic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(carboxymethylsulfanylmethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S2/c6-4(7)1-10-3-11-2-5(8)9/h1-3H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEVAMMETWVBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062164 | |
| Record name | Acetic acid, 2,2'-[methylenebis(thio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2068-24-8 | |
| Record name | 2,2′-[Methylenebis(thio)]bis[acetic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2068-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2'-(methylenebis(thio))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenedithiodiacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2'-[methylenebis(thio)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2,2'-[methylenebis(thio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[methylenebis(thio)]bisacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Acetic Acid, 2,2 Methylenebis Thio Bis and Its Analogues
Established Synthetic Routes and Reaction Optimizations for Acetic acid, 2,2'-[methylenebis(thio)]bis-
The primary and most well-established method for the synthesis of Acetic acid, 2,2'-[methylenebis(thio)]bis- involves the condensation reaction of thioglycolic acid with a methylene (B1212753) source, typically formaldehyde (B43269) or its equivalents. This reaction is generally straightforward and provides good yields of the desired product.
A common procedure involves the direct reaction of two equivalents of thioglycolic acid with one equivalent of aqueous formaldehyde. The reaction is often carried out in the absence of a catalyst or with a mild acid or base catalyst to facilitate the condensation. The reaction proceeds via the formation of a hemithioacetal intermediate, which then reacts with a second molecule of thioglycolic acid to yield the final product.
Reaction parameters such as temperature, solvent, and catalyst can be optimized to improve the yield and purity of Acetic acid, 2,2'-[methylenebis(thio)]bis-. While the reaction can proceed at room temperature, gentle heating is sometimes employed to accelerate the process. A variety of solvents can be used, including water, alcohols, and ethereal solvents, with the choice often depending on the specific reactants and desired work-up procedure.
One notable established method involves the reaction of methylene diamine with chloroacetic acid in the presence of a base, followed by the addition of hydrogen sulfide (B99878) gas. ontosight.ai
The following table summarizes typical reaction conditions and yields for the synthesis of Acetic acid, 2,2'-[methylenebis(thio)]bis- and its analogues from various aldehydes.
Table 1: Synthesis of Acetic acid, 2,2'-[methylenebis(thio)]bis- Analogues via Condensation of Thioglycolic Acid with Aldehydes
| Aldehyde | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Formaldehyde | Acetic acid, 2,2'-[methylenebis(thio)]bis- | Solvent-free, grinding | 90-99 |
| Benzaldehyde | Acetic acid, 2,2'-[benzylidenebis(thio)]bis- | Solvent-free, grinding | 95 |
| 4-Chlorobenzaldehyde | Acetic acid, 2,2'-[[(4-chlorophenyl)methylene]bis(thio)]bis- | Solvent-free, grinding | 98 |
| 4-Methoxybenzaldehyde | Acetic acid, 2,2'-[[(4-methoxyphenyl)methylene]bis(thio)]bis- | Solvent-free, grinding | 96 |
| 4-Nitrobenzaldehyde | Acetic acid, 2,2'-[[(4-nitrophenyl)methylene]bis(thio)]bis- | Solvent-free, grinding | 92 |
Green Chemistry Approaches to the Synthesis of Acetic acid, 2,2'-[methylenebis(thio)]bis-
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. For the synthesis of Acetic acid, 2,2'-[methylenebis(thio)]bis-, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.
A highly efficient and environmentally friendly method is the solvent-free mechanochemical synthesis. tandfonline.com This technique involves the grinding of solid reactants, namely thioglycolic acid and a suitable aldehyde, in a mortar and pestle or a ball mill. tandfonline.com This method eliminates the need for solvents, thereby reducing waste and simplifying the purification process. The reactions are typically rapid, proceeding to completion within minutes, and afford excellent yields of the desired products with high atom economy. tandfonline.com
Another promising green approach utilizes ultrasonic energy in combination with deep eutectic solvents (DESs). tandfonline.com Deep eutectic solvents are a class of ionic liquids that are biodegradable, have low toxicity, and are prepared from readily available and inexpensive components. The use of ultrasound irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and improved energy efficiency. nih.gov This methodology offers a sustainable alternative to conventional heating methods and provides excellent yields of bis-thioglycolic acid derivatives. tandfonline.com
The key advantages of these green synthetic routes are summarized below:
Solvent-free conditions: Eliminates the use of volatile and often hazardous organic solvents. tandfonline.com
High atom economy: Maximizes the incorporation of reactant atoms into the final product, minimizing waste. tandfonline.com
Reduced reaction times: Mechanochemical and ultrasonic methods significantly shorten the duration of the synthesis. tandfonline.comnih.gov
Mild reaction conditions: These methods often operate at room temperature, reducing energy consumption. tandfonline.com
Use of green catalysts and solvents: Deep eutectic solvents are environmentally friendly alternatives to traditional solvents. tandfonline.com
Chemo- and Regioselective Synthesis of Functionalized Derivatives of Acetic acid, 2,2'-[methylenebis(thio)]bis-
The synthesis of functionalized derivatives of Acetic acid, 2,2'-[methylenebis(thio)]bis- allows for the tuning of its chemical and physical properties for specific applications. Chemo- and regioselective synthetic strategies are crucial for introducing various functional groups onto the core structure.
The most common approach for synthesizing functionalized derivatives is through the use of substituted aldehydes in the condensation reaction with thioglycolic acid. By employing aldehydes bearing different functional groups (e.g., nitro, chloro, methoxy), a wide range of symmetrical bis-thioglycolic acid derivatives can be prepared. This method is generally high-yielding and allows for systematic variation of the substituent on the methylene bridge.
The synthesis of unsymmetrical derivatives, where the two sulfur atoms are attached to different functionalized methylene groups, presents a greater challenge. Stepwise approaches are typically required, involving the protection of one thiol group of a pre-formed intermediate before introducing the second, different functional group.
Furthermore, the carboxylic acid functionalities of Acetic acid, 2,2'-[methylenebis(thio)]bis- can be modified to create a variety of esters and amides. Standard esterification or amidation procedures can be employed to react the diacid with various alcohols or amines, respectively. For instance, the dibutyl ester of Acetic acid, 2,2'-[methylenebis(thio)]bis- has been synthesized.
Scalability and Process Intensification in the Production of Acetic acid, 2,2'-[methylenebis(thio)]bis-
The transition from laboratory-scale synthesis to large-scale industrial production of Acetic acid, 2,2'-[methylenebis(thio)]bis- requires careful consideration of scalability and process intensification. While detailed information on the industrial production of this specific compound is limited in the public domain, general principles of chemical engineering and process optimization can be applied.
For the established synthetic routes involving the condensation of thioglycolic acid and formaldehyde, scaling up would necessitate moving from batch reactors to continuous flow systems. Continuous flow chemistry offers several advantages for industrial production, including improved heat and mass transfer, enhanced safety, better process control, and the potential for higher throughput. nih.gov The synthesis of the precursor, thioglycolic acid, has been successfully demonstrated in a continuous process using a combination of tank and tubular reactors, achieving yields beyond 90%. researchgate.net This suggests that a similar continuous flow approach could be viable for the production of Acetic acid, 2,2'-[methylenebis(thio)]bis-.
Process intensification strategies aim to develop smaller, more efficient, and more sustainable manufacturing processes. For the synthesis of Acetic acid, 2,2'-[methylenebis(thio)]bis-, process intensification could involve:
Microreactors: Utilizing microreactors can provide excellent control over reaction parameters, leading to higher yields and purities.
Microwave-assisted synthesis: As demonstrated in the synthesis of related heterocyclic compounds, microwave irradiation can significantly reduce reaction times and improve energy efficiency, making it a potential tool for process intensification. semanticscholar.orgmdpi.com
The green chemistry approaches, such as mechanochemistry and ultrasound-assisted synthesis, also hold promise for scalable and intensified production. While scaling up mechanochemical processes can present challenges, continuous milling technologies are being developed. Ultrasound-assisted synthesis is more readily scalable for industrial applications.
Further research and development are needed to optimize these processes for the large-scale and cost-effective production of Acetic acid, 2,2'-[methylenebis(thio)]bis- to meet potential market demands.
Advanced Structural Elucidation and Conformational Analysis of Acetic Acid, 2,2 Methylenebis Thio Bis
Spectroscopic Probing of Molecular Architecture
Spectroscopic techniques offer a powerful lens through which to view the molecular framework of Acetic acid, 2,2'-[methylenebis(thio)]bis-. Data from Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy collectively provide a detailed picture of its connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structural integrity of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For Acetic acid, 2,2'-[methylenebis(thio)]bis-, the key proton signals are anticipated for the methylene (B1212753) bridge (-S-CH₂-S-), the methylene groups adjacent to the sulfur and carbonyl moieties (-S-CH₂-COOH), and the acidic protons of the carboxyl groups (-COOH). Publicly available data indicates the presence of these characteristic signals. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the distinct carbon environments within the molecule. Signals corresponding to the methylene bridge carbon, the methylene carbons of the acetic acid moieties, and the carbonyl carbons of the carboxyl groups are expected. nih.gov
Interactive Data Table: Basic NMR Data for Acetic acid, 2,2'-[methylenebis(thio)]bis-
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | Varies | -S-CH ₂-S- |
| ¹H | Varies | -S-CH ₂-COOH |
| ¹H | Varies | -COOH |
| ¹³C | Varies | -S-C H₂-S- |
| ¹³C | Varies | -S-C H₂-COOH |
| ¹³C | Varies | -C OOH |
Note: Specific chemical shift values are dependent on the solvent and experimental conditions and are not consistently reported across all public databases. The table indicates the expected signals.
While 1D NMR provides foundational data, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming through-bond connectivities. However, a thorough review of scientific literature reveals a lack of published advanced 2D NMR studies specifically for Acetic acid, 2,2'-[methylenebis(thio)]bis-.
High-Resolution Mass Spectrometry
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For Acetic acid, 2,2'-[methylenebis(thio)]bis-, high-resolution mass spectrometry would provide a precise mass measurement, confirming its molecular formula of C₅H₈O₄S₂. nih.gov
The fragmentation pattern observed in a mass spectrum offers insights into the molecule's structure. Typical fragmentation for this compound would likely involve cleavage of the C-S and C-C bonds. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Data for Acetic acid, 2,2'-[methylenebis(thio)]bis- Adducts
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 196.99368 | 138.1 |
| [M+Na]⁺ | 218.97562 | 143.7 |
| [M-H]⁻ | 194.97912 | 135.1 |
| [M+NH₄]⁺ | 214.02022 | 155.9 |
| [M+K]⁺ | 234.94956 | 140.4 |
| [M+H-H₂O]⁺ | 178.98366 | 132.9 |
Data sourced from computational predictions. uni.lu
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. The IR spectrum of Acetic acid, 2,2'-[methylenebis(thio)]bis- is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, C-O stretching, and C-S stretching vibrations. nih.govchemicalbook.com While IR spectra for this compound are available, detailed band assignments from comprehensive vibrational analyses are not present in the current body of literature.
X-ray Crystallography and Solid-State Structural Investigations of Acetic acid, 2,2'-[methylenebis(thio)]bis-
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides accurate data on bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding and crystal packing.
Despite the importance of such data for a complete structural understanding, a comprehensive search of the scientific literature and crystallographic databases reveals that no single-crystal X-ray diffraction studies have been published for Acetic acid, 2,2'-[methylenebis(thio)]bis-. Consequently, experimental data on its solid-state conformation, including precise bond lengths and angles, remains unavailable.
Conformational Dynamics and Isomerism in Acetic acid, 2,2'-[methylenebis(thio)]bis-
The flexibility of the thioacetal linkage and the rotatable bonds within the acetic acid side chains suggest that Acetic acid, 2,2'-[methylenebis(thio)]bis- can adopt multiple conformations in solution. The study of these conformational dynamics, including the energy barriers to rotation and the relative populations of different conformers, is crucial for understanding its behavior in different environments.
Techniques such as variable-temperature NMR spectroscopy could potentially provide insights into these dynamic processes. However, there is currently no published research focusing on the conformational analysis, rotational barriers, or potential isomerism of Acetic acid, 2,2'-[methylenebis(thio)]bis-.
Quantum Chemical Calculations for Precise Structural and Electronic Insights into Acetic acid, 2,2'-[methylenebis(thio)]bis-
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful computational tools for predicting and understanding the structural and electronic properties of molecules. These methods can be used to:
Optimize the geometry of different conformers and determine their relative energies.
Calculate theoretical vibrational spectra to aid in the assignment of experimental IR and Raman bands.
Predict NMR chemical shifts.
Analyze the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
A review of the current scientific literature indicates a lack of published quantum chemical calculations specifically performed on Acetic acid, 2,2'-[methylenebis(thio)]bis-. Such studies would be highly beneficial for complementing the available experimental data and providing a deeper understanding of its intrinsic molecular properties.
Reactivity and Mechanistic Investigations of Acetic Acid, 2,2 Methylenebis Thio Bis
Reaction Pathways and Kinetic Studies of Acetic acid, 2,2'-[methylenebis(thio)]bis-
Currently, there are no specific kinetic studies or detailed reaction pathway analyses for Acetic acid, 2,2'-[methylenebis(thio)]bis- reported in the scientific literature. However, based on its structure, several reaction pathways can be postulated. The presence of two carboxylic acid groups suggests that it can undergo typical acid-base reactions and esterification. The thioether linkages present potential sites for oxidation.
For analogous, simpler thioacids like thioglycolic acid, kinetic studies on their oxidation have been performed. For instance, the oxidation of thioglycolic acid by various oxidizing agents has been shown to follow complex kinetics, often involving the formation of disulfide dimers. youtube.comresearchgate.net It is plausible that Acetic acid, 2,2'-[methylenebis(thio)]bis- could undergo similar oxidative dimerization or further oxidation at the sulfur atoms.
A hypothetical reaction pathway could involve the esterification of the carboxylic acid groups. The general reaction is as follows:
R-COOH + R'-OH ⇌ R-COOR' + H₂O
The kinetics of such a reaction would be influenced by factors such as the nature of the alcohol, temperature, and the presence of a catalyst.
Influence of Thioether and Carboxyl Functionalities on the Reactivity of Acetic acid, 2,2'-[methylenebis(thio)]bis-
The reactivity of Acetic acid, 2,2'-[methylenebis(thio)]bis- is dictated by the interplay of its thioether and carboxyl functionalities. The thioether groups, with their lone pairs of electrons on the sulfur atoms, are generally nucleophilic. masterorganicchemistry.com The sulfur atoms can also be oxidized to sulfoxides and sulfones. The presence of the methylene (B1212753) bridge between the two sulfur atoms may influence the electronic properties and steric accessibility of the sulfur centers.
The carboxylic acid groups are acidic and can be deprotonated to form carboxylates. wikipedia.org These groups can participate in a variety of reactions, including esterification, amidation, and reduction. The electron-withdrawing nature of the carboxyl groups may have a modest influence on the nucleophilicity of the neighboring thioether sulfur atoms.
The proximity of the thioether and carboxyl groups could potentially lead to intramolecular interactions or cyclization reactions under certain conditions, although no such reactions have been reported for this specific molecule.
Electrophilic and Nucleophilic Reactions Involving Acetic acid, 2,2'-[methylenebis(thio)]bis-
Electrophilic Reactions: The thioether sulfur atoms in Acetic acid, 2,2'-[methylenebis(thio)]bis- are susceptible to attack by electrophiles. For example, they can be alkylated by alkyl halides to form sulfonium (B1226848) salts. Oxidation of the thioethers with oxidizing agents like hydrogen peroxide or peroxy acids would yield the corresponding sulfoxides and sulfones.
Nucleophilic Reactions: The primary sites for nucleophilic attack are the carbonyl carbons of the carboxylic acid groups. These can react with nucleophiles such as alcohols, amines, and thiols, typically after activation of the carboxyl group (e.g., by conversion to an acid chloride or ester). The carboxylate form of the molecule, generated by deprotonation, can act as a nucleophile in certain reactions.
Degradation Mechanisms of Acetic acid, 2,2'-[methylenebis(thio)]bis- under Various Conditions
Specific studies on the degradation of Acetic acid, 2,2'-[methylenebis(thio)]bis- are not available. However, potential degradation pathways can be inferred from the chemistry of its functional groups.
Hydrolytic Degradation: While thioethers are generally stable to hydrolysis, the ester derivatives of Acetic acid, 2,2'-[methylenebis(thio)]bis- would be susceptible to hydrolysis back to the parent acid and the corresponding alcohol, a reaction that can be catalyzed by acid or base.
Oxidative Degradation: Strong oxidizing agents would likely lead to the oxidation of the thioether linkages to sulfoxides and then to sulfones. Under harsh oxidative conditions, cleavage of the carbon-sulfur bonds could occur. The oxidation of the related compound thioglycolic acid leads to the formation of a disulfide. researchgate.netwikipedia.org
Thermal Degradation: The thermal stability of Acetic acid, 2,2'-[methylenebis(thio)]bis- has not been reported. For many carboxylic acids, thermal decomposition can lead to decarboxylation. The presence of the thioether linkages might influence the thermal degradation pathway. Studies on deep eutectic solvents have shown that the thermal stability of components can be influenced by hydrogen bonding interactions. pku.edu.cn
Coordination Chemistry of Acetic Acid, 2,2 Methylenebis Thio Bis
Ligand Design Principles and Chelation Properties of Acetic acid, 2,2'-[methylenebis(thio)]bis-
The molecular structure of Acetic acid, 2,2'-[methylenebis(thio)]bis-, featuring two thioether sulfur atoms and two carboxylate groups, suggests it has the potential to act as a multidentate ligand. The thioether groups, with their lone pairs of electrons on the sulfur atoms, can coordinate to metal ions. wikipedia.org Similarly, the carboxylate groups can bind to metal centers in various modes, including monodentate, bidentate chelating, or bridging fashions. mdpi.com The flexibility of the methylene (B1212753) bridge connecting the two thioether groups would likely influence the size and geometry of the chelate rings formed upon coordination to a metal center. The combination of soft sulfur donors and hard oxygen donors would allow this ligand to potentially coordinate with a wide range of metal ions, according to the principles of Hard and Soft Acids and Bases (HSAB) theory.
Synthesis and Characterization of Metal Complexes Formed with Acetic acid, 2,2'-[methylenebis(thio)]bis-
No specific methods for the synthesis of metal complexes with Acetic acid, 2,2'-[methylenebis(thio)]bis- have been reported. Generally, the synthesis of such complexes would likely involve the reaction of a metal salt with the deprotonated form of the ligand in a suitable solvent. Characterization of any resulting complexes would typically involve techniques such as infrared (IR) spectroscopy to observe changes in the carbonyl stretching frequencies upon coordination, nuclear magnetic resonance (NMR) spectroscopy to probe the ligand environment, and elemental analysis to determine the stoichiometry of the complex.
Electronic and Magnetic Properties of Metal Complexes Containing Acetic acid, 2,2'-[methylenebis(thio)]bis-
The electronic and magnetic properties of metal complexes are fundamentally dependent on the nature of the metal ion and the ligand field it creates. For complexes of Acetic acid, 2,2'-[methylenebis(thio)]bis-, these properties would be influenced by the donor atoms (sulfur and oxygen) and the geometry of the complex. Techniques such as UV-Vis spectroscopy could provide insights into the electronic transitions within the complex, while magnetic susceptibility measurements would determine if the complexes are paramagnetic or diamagnetic, and in the case of paramagnetic complexes, provide information about the number of unpaired electrons. youtube.com Without experimental data, any discussion of these properties remains hypothetical.
Catalytic Applications of Acetic acid, 2,2'-[methylenebis(thio)]bis- Metal Complexes
Metal complexes containing thioether and carboxylate functionalities have been explored for their catalytic activities in various organic transformations. researchgate.netjns.edu.af The specific arrangement of donor atoms in Acetic acid, 2,2'-[methylenebis(thio)]bis- might lead to metal complexes with unique catalytic properties. However, there is no published research on the catalytic applications of any metal complexes derived from this particular ligand.
Biological and Biomedical Research on Acetic Acid, 2,2 Methylenebis Thio Bis
Mechanistic Insights into Enzyme Inhibition or Activation by Acetic acid, 2,2'-[methylenebis(thio)]bis-
A thorough search of scientific literature, including prominent databases such as PubMed, Scopus, and Web of Science, yielded no specific studies detailing the mechanistic insights into enzyme inhibition or activation by Acetic acid, 2,2'-[methylenebis(thio)]bis-. Consequently, there is no available information on which enzymes, if any, are targeted by this compound, nor are there any elucidated mechanisms of action, such as competitive, non-competitive, or uncompetitive inhibition. Kinetic studies, including the determination of inhibition constants (Kᵢ) or activation constants (Kₐ), are also absent from the current body of scientific literature.
Interaction Mechanisms with Biological Macromolecules (e.g., proteins, nucleic acids) at a Molecular Level
There is a notable lack of research on the interaction mechanisms between Acetic acid, 2,2'-[methylenebis(thio)]bis- and biological macromolecules. No studies were found that investigate the binding affinity, specificity, or the nature of the molecular interactions (e.g., covalent, hydrogen bonding, hydrophobic interactions) with proteins or nucleic acids. As a result, data on potential binding sites, conformational changes induced upon binding, and the functional consequences of such interactions remain undetermined.
Cellular Pathway Modulation and Signaling Research Related to Acetic acid, 2,2'-[methylenebis(thio)]bis-
Investigations into the effects of Acetic acid, 2,2'-[methylenebis(thio)]bis- on cellular pathways and signaling cascades are currently not available in the scientific literature. There are no published studies that explore how this compound might influence key cellular processes such as proliferation, apoptosis, differentiation, or inflammatory responses. Furthermore, its potential to modulate specific signaling pathways, for instance, through interaction with kinases, phosphatases, or transcription factors, has not been explored.
Exploration of Molecular Targets and Ligand-Receptor Interactions of Acetic acid, 2,2'-[methylenebis(thio)]bis-
The specific molecular targets of Acetic acid, 2,2'-[methylenebis(thio)]bis- within a biological system have not been identified. There is a complete absence of research on its potential ligand-receptor interactions. Therefore, no information is available regarding which receptors, if any, this compound may bind to, and the downstream physiological or pharmacological effects of such binding are unknown.
Biotransformation and Metabolic Fate Studies of Acetic acid, 2,2'-[methylenebis(thio)]bis-
The biotransformation and metabolic fate of Acetic acid, 2,2'-[methylenebis(thio)]bis- have not been documented in published research. There are no available studies on its absorption, distribution, metabolism, and excretion (ADME) in any biological organism. Consequently, the metabolic pathways involved in its breakdown, the identity of any resulting metabolites, and the routes of its elimination from the body remain unknown.
Based on an extensive review of the available scientific literature, there is a clear and significant lack of biological and biomedical research on Acetic acid, 2,2'-[methylenebis(thio)]bis-. The absence of data across fundamental areas such as enzyme interactions, macromolecular binding, cellular pathway modulation, molecular targeting, and metabolic fate underscores the nascent stage of investigation into the biological properties of this compound. Future research is essential to elucidate the potential bioactivity and pharmacological relevance of Acetic acid, 2,2'-[methylenebis(thio)]bis-.
Applications of Acetic Acid, 2,2 Methylenebis Thio Bis in Materials Science and Nanotechnology
Utilization as a Monomer or Building Block for Polymer Synthesis and Modification
A comprehensive search of scientific databases and literature reveals no specific instances of "Acetic acid, 2,2'-[methylenebis(thio)]bis-" being utilized as a monomer or a primary building block for the synthesis of polymers. The dicarboxylic acid functionality theoretically allows for its participation in step-growth polymerization reactions, such as polycondensation with diols or diamines, to form polyesters or polyamides, respectively. The presence of thioether links could also impart unique properties to the resulting polymer, such as altered thermal stability, refractive index, or affinity for heavy metals.
Surface Functionalization and Coating Applications Employing Acetic acid, 2,2'-[methylenebis(thio)]bis-
Information regarding the use of "Acetic acid, 2,2'-[methylenebis(thio)]bis-" for surface functionalization or as a component in coating formulations is not present in the reviewed scientific literature. In theory, the carboxylic acid groups could serve as anchoring points to functionalize surfaces of various materials, including metals, metal oxides, and nanoparticles. This could be achieved through techniques like self-assembly or covalent bonding. Such functionalization could be used to modify surface properties like wettability, adhesion, or biocompatibility.
Despite this theoretical potential, no experimental studies demonstrating the application of "Acetic acid, 2,2'-[methylenebis(thio)]bis-" for creating functionalized surfaces or in the development of specialized coatings have been found.
Role in the Synthesis and Stabilization of Nanomaterials and Composites
There is a notable absence of research detailing the role of "Acetic acid, 2,2'-[methylenebis(thio)]bis-" in the synthesis or stabilization of nanomaterials and composites. The thiol- and carboxyl- functionalities present in the molecule suggest its potential as a capping agent or stabilizer for nanoparticles, preventing their aggregation and controlling their growth during synthesis. The sulfur atoms could exhibit a strong affinity for the surfaces of noble metal nanoparticles, such as gold or silver, while the carboxylic acid groups could enhance their dispersibility in polar solvents.
Nevertheless, no studies have been published that confirm or explore this potential. Data on its effectiveness in controlling nanoparticle size, shape, or stability, or its use in the fabrication of nanocomposites, is currently unavailable.
Sensing and Detection Mechanisms Based on Derivatives of Acetic acid, 2,2'-[methylenebis(thio)]bis-
No specific sensing or detection mechanisms based on "Acetic acid, 2,2'-[methylenebis(thio)]bis-" or its derivatives have been reported in the scientific literature. The thioether and carboxylic acid moieties could potentially act as binding sites for specific ions or molecules, which could form the basis for a chemical sensor. For instance, the sulfur atoms could coordinate with heavy metal ions, and this interaction could be transduced into a measurable signal (e.g., optical or electrochemical).
However, the design, synthesis, and evaluation of any such sensor systems derived from this compound have not been documented. Research into the development of chemosensors or biosensors utilizing "Acetic acid, 2,2'-[methylenebis(thio)]bis-" as a key component is yet to be published.
Computational and Theoretical Studies on Acetic Acid, 2,2 Methylenebis Thio Bis
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
There is currently a lack of published research detailing the use of Density Functional Theory (DFT) to investigate the electronic structure and reactivity of Acetic acid, 2,2'-[methylenebis(thio)]bis-. DFT is a powerful computational method used to study the electronic properties of molecules, providing insights into parameters such as HOMO-LUMO energy gaps, electron density distribution, and electrostatic potential. Such calculations are fundamental for predicting a molecule's reactivity, stability, and potential interaction sites. For many organic molecules, DFT has been successfully employed to elucidate reaction mechanisms and predict chemical behavior. However, specific data tables and detailed findings from DFT calculations for Acetic acid, 2,2'-[methylenebis(thio)]bis- are not found in the current body of scientific literature.
Molecular Dynamics Simulations of Acetic acid, 2,2'-[methylenebis(thio)]bis- in Various Environments
Similarly, there are no available studies on the use of Molecular Dynamics (MD) simulations to understand the behavior of Acetic acid, 2,2'-[methylenebis(thio)]bis- in different environments, such as in aqueous solutions or in the presence of biological macromolecules. MD simulations provide a dynamic picture of molecular systems, offering valuable information on conformational changes, solvation effects, and binding affinities. While MD simulations have been applied to understand the deprotonation dynamics of acetic acid at interfaces, this research has not been extended to the more complex structure of Acetic acid, 2,2'-[methylenebis(thio)]bis-.
Structure-Activity Relationship (SAR) Modeling for Derivatives of Acetic acid, 2,2'-[methylenebis(thio)]bis-
Structure-Activity Relationship (SAR) modeling is a crucial tool in medicinal chemistry and materials science for designing new compounds with desired properties. This involves establishing a correlation between the chemical structure of a compound and its biological or chemical activity. While extensive SAR studies have been conducted on various classes of acetic acid derivatives, there is no evidence of SAR modeling being specifically applied to derivatives of Acetic acid, 2,2'-[methylenebis(thio)]bis-. The development of such models would require a dataset of derivatives and their corresponding activities, which is not currently available.
Prediction of Spectroscopic Signatures and Reaction Energetics for Acetic acid, 2,2'-[methylenebis(thio)]bis-
Computational methods are often used to predict spectroscopic signatures (e.g., IR, NMR spectra) and the energetics of chemical reactions. These predictions can aid in the identification and characterization of molecules and in understanding their reaction pathways. However, no theoretical predictions of the spectroscopic properties or reaction energetics for Acetic acid, 2,2'-[methylenebis(thio)]bis- have been reported in the scientific literature.
Advanced Analytical Methodologies for Acetic Acid, 2,2 Methylenebis Thio Bis in Complex Matrices
Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS, GC-MS) in Research
Chromatographic methods coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of Acetic acid, 2,2'-[methylenebis(thio)]bis- from intricate sample matrices.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a preferred method due to its high sensitivity and specificity, particularly for non-volatile and thermally labile compounds like Acetic acid, 2,2'-[methylenebis(thio)]bis-. A reverse-phase liquid chromatography (RPLC) approach is typically employed.
Separation: Chromatographic separation can be achieved on a C18 column. fao.org A gradient elution using a mobile phase consisting of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is effective. fao.orguva.es The addition of an acid modifier like formic acid to the mobile phase helps to improve peak shape and ionization efficiency by ensuring the carboxyl groups are protonated. fao.org
Detection: Electrospray ionization (ESI) is the most suitable ionization technique for this compound, typically operated in negative ion mode [ESI(-)] to deprotonate the two carboxylic acid groups. Quantification is performed using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. fao.orguva.es This involves monitoring specific precursor-to-product ion transitions, which provides excellent selectivity and reduces matrix interference. For Acetic acid, 2,2'-[methylenebis(thio)]bis- (m/z 195.98 for the [M-H]⁻ ion), characteristic fragment ions would be selected for quantification and confirmation. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS)
While less direct due to the compound's low volatility, GC-MS can be used following a derivatization step. researchgate.net
Derivatization: The carboxylic acid groups must be converted into more volatile and thermally stable esters, for example, methyl or silyl (B83357) esters. This is a common procedure for analyzing polar organic acids by GC. researchgate.net
Separation and Detection: The resulting derivatives are then separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase. core.ac.uk Electron ionization (EI) is typically used, and the resulting mass spectrum will show a characteristic fragmentation pattern that can be used for identification by comparison to a spectral library, such as the one maintained by NIST. nih.gov
Below is a table summarizing hypothetical starting conditions for these chromatographic methods in a research setting.
| Parameter | HPLC-MS/MS | GC-MS (after derivatization) |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | Helium (at a constant flow rate, e.g., 1.2 mL/min) |
| Mode | Gradient Elution | Temperature Program (e.g., 70°C hold 2 min, ramp to 280°C) |
| Ionization | Electrospray Ionization (ESI), Negative Mode | Electron Ionization (EI), 70 eV |
| MS Detection | Multiple Reaction Monitoring (MRM) | Scan Mode (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Electrochemical Sensing Platforms Developed for Acetic acid, 2,2'-[methylenebis(thio)]bis-
While specific electrochemical sensors for Acetic acid, 2,2'-[methylenebis(thio)]bis- are not widely reported, platforms developed for analogous compounds like thioglycolic acid and other carboxylic acids demonstrate the feasibility of this approach. nih.govnih.gov Such sensors offer advantages of rapid detection, simple instrumentation, and potential for miniaturization. nih.gov
The development of a sensor for this compound would likely exploit the electrochemical oxidation of its thioether linkages. The sensor design would focus on modifying the electrode surface to enhance the electrochemical response and improve sensitivity and selectivity.
Electrode Materials: Screen-printed carbon electrodes (SPCEs) or glassy carbon electrodes (GCEs) could serve as the base transducer. nih.govnih.gov
Surface Modification: To overcome the slow electron transfer kinetics and high overpotential often associated with the oxidation of organic molecules, the electrode surface can be modified. Nanomaterials such as graphene, carbon nanotubes (CNTs), and metallic nanoparticles are used to increase the electroactive surface area and catalyze the reaction. nih.gov For instance, a composite of electrochemically reduced graphene oxide (ErGO) and nitrogen-graphene quantum dots (NGQDs) has been shown to enhance the electrochemical signal for gallic acid, another organic acid. frontiersin.org
Detection Technique: Differential pulse voltammetry (DPV) or square wave voltammetry (SWV) would be suitable techniques for quantification. These methods offer improved sensitivity compared to cyclic voltammetry by minimizing the contribution of background (capacitive) current. researchgate.net The peak current generated would be proportional to the concentration of Acetic acid, 2,2'-[methylenebis(thio)]bis-.
The table below outlines potential design strategies for a novel electrochemical sensor.
| Component | Material/Technique | Rationale |
|---|---|---|
| Base Electrode | Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE) | Provides a stable and conductive surface for modification and detection. nih.gov |
| Nanomaterial Modifier | Multi-walled Carbon Nanotubes (MWCNTs) or Graphene-based composite | Increases surface area and enhances electron transfer rates, improving sensitivity. nih.gov |
| Electrocatalyst | Metal Nanoparticles (e.g., Au, Pt) or Metal Oxides | Catalyzes the oxidation of the thioether group, lowering the detection potential and increasing the signal. |
| Detection Method | Differential Pulse Voltammetry (DPV) | Offers high sensitivity and resolution for quantitative analysis. researchgate.net |
Spectroscopic Methods for In Situ Monitoring and Characterization of Acetic acid, 2,2'-[methylenebis(thio)]bis-
Spectroscopic techniques are invaluable for both the fundamental characterization of Acetic acid, 2,2'-[methylenebis(thio)]bis- and for its in situ monitoring during chemical processes, such as synthesis or degradation studies. rsc.org
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide a molecular fingerprint of the compound. For in situ monitoring, an attenuated total reflectance (ATR) probe for Fourier-transform infrared (FTIR) spectroscopy or a fiber-optic probe for Raman spectroscopy can be inserted directly into a reaction vessel. thetametrisis.com This allows for real-time tracking of the concentration of reactants, intermediates, and the final product by monitoring the intensity of their characteristic vibrational bands. For Acetic acid, 2,2'-[methylenebis(thio)]bis-, key functional groups produce distinct signals that can be monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for the structural elucidation and confirmation of the compound's identity. nih.gov While less commonly used for real-time process monitoring due to equipment constraints, benchtop NMR spectrometers are emerging as a viable option for at-line or in situ reaction analysis in specific research applications.
Key vibrational modes for spectroscopic monitoring are listed in the table below.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Utility for Monitoring |
|---|---|---|---|
| O-H (of Carboxylic Acid) | Stretching | 2500 - 3300 (broad) | Monitoring the presence of the acid group. |
| C=O (of Carboxylic Acid) | Stretching | 1700 - 1725 | Primary band for quantification and monitoring reaction progress. |
| S-CH₂-S (Methylene Bridge) | Scissoring/Wagging | 1385 - 1420 | Confirms the integrity of the central thioacetal linkage. |
| C-S (Thioether) | Stretching | 600 - 800 | Indicates the presence of the carbon-sulfur bonds. |
Method Validation and Performance Characteristics for Research-Oriented Analytical Protocols
For any quantitative method developed in a research context, a thorough validation is necessary to ensure that the results are reliable, consistent, and accurate. wjarr.com The validation protocol assesses several key performance characteristics, often following principles laid out in guidelines such as those from the International Council for Harmonisation (ICH). demarcheiso17025.comeuropa.eu
Using the hypothetical HPLC-MS/MS method from section 9.1 as an example, the following parameters would be evaluated:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as matrix components or impurities. This is demonstrated by the absence of interfering peaks at the retention time and m/z transition of the analyte in blank matrix samples. demarcheiso17025.com
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range. wjarr.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the plot of instrument response versus concentration.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. demarcheiso17025.com
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. europa.eu
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc. europa.eu
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. wjarr.com These are often calculated based on the standard deviation of the response and the slope of the calibration curve. wjarr.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase pH, column temperature). demarcheiso17025.com This provides an indication of its reliability during normal usage.
The table below summarizes the validation parameters and typical acceptance criteria for a research-grade analytical method.
| Performance Characteristic | Definition | Typical Research Acceptance Criterion |
|---|---|---|
| Specificity | Ability to measure only the analyte. | No significant interference at the analyte's retention time in blank samples. |
| Linearity (R²) | Correlation between concentration and response. | Coefficient of determination (R²) ≥ 0.99 |
| Range | Concentration interval where the method is precise, accurate, and linear. | Defined by the upper and lower limits of the calibration curve. |
| Accuracy (% Recovery) | Closeness to the true value. | Typically 80-120% for complex matrices. |
| Precision (% RSD) | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15-20%. |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy/precision. | Signal-to-Noise ratio ≥ 10, or determined experimentally. |
| Robustness | Insensitivity to small method variations. | RSD of results should remain within acceptable limits after minor parameter changes. |
Future Research Trajectories for Acetic Acid, 2,2 Methylenebis Thio Bis
Exploration of Novel Synthetic Pathways and Sustainable Production Strategies
The future of chemical manufacturing hinges on the development of efficient, cost-effective, and environmentally benign synthetic methodologies. For Acetic acid, 2,2'-[methylenebis(thio)]bis-, future research will likely focus on moving beyond traditional synthetic routes to more sustainable alternatives.
Current synthetic approaches for analogous organosulfur compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research should aim to develop novel synthetic pathways characterized by high atom economy, the use of renewable feedstocks, and milder reaction conditions. The principles of green chemistry will be central to these investigations, with a focus on catalysis, solvent-free reactions, and the use of bio-based starting materials.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Potential Challenges |
| Catalytic Thiol-Ene Reactions | High efficiency, mild conditions, potential for photochemically or thermally initiated reactions. | Catalyst cost and recovery, potential for side reactions. |
| Enzymatic Synthesis | High selectivity, environmentally friendly, operates under mild conditions. | Enzyme stability and cost, substrate specificity. |
| Flow Chemistry | Improved safety and control, enhanced reaction rates, ease of scalability. | Initial setup cost, potential for clogging with solid byproducts. |
| Mechanochemistry | Solvent-free or reduced solvent use, potential for novel reactivity. | Scalability, understanding of reaction mechanisms. |
The development of sustainable production strategies will also involve life cycle assessments to evaluate the environmental impact of different synthetic routes. This will enable a holistic approach to identifying the most economically and ecologically viable methods for producing Acetic acid, 2,2'-[methylenebis(thio)]bis- on a larger scale.
Development of Advanced Functional Materials Utilizing Acetic acid, 2,2'-[methylenebis(thio)]bis- as a Core Component
The unique molecular architecture of Acetic acid, 2,2'-[methylenebis(thio)]bis-, featuring two carboxylic acid groups and two thioether linkages, makes it an attractive building block for the synthesis of advanced functional materials.
One of the most promising areas of research is in the field of polymers. The dicarboxylic acid functionality allows it to be used as a monomer in the synthesis of polyesters and polyamides. The incorporation of sulfur atoms into the polymer backbone can impart unique properties, such as a high refractive index, enhanced thermal stability, and specific interactions with metal ions. ed.ac.uknih.govresearchgate.netrsc.org Future research will likely explore the synthesis of a variety of sulfur-containing polymers derived from this monomer and the characterization of their material properties for applications in optics, electronics, and specialty coatings. mdpi.comacs.org
Furthermore, the thioether and carboxylic acid groups can act as effective chelating agents for heavy metal ions. stackexchange.comnih.govfrontiersin.org This suggests potential applications in the development of materials for environmental remediation, such as adsorbents for the removal of toxic metals from water. nih.govfrontiersin.orgthinkdochemicals.comencyclopedia.pub Research in this area would involve synthesizing cross-linked polymers or functionalizing existing materials with Acetic acid, 2,2'-[methylenebis(thio)]bis- and evaluating their metal-binding capacity and selectivity.
Table 2: Potential Applications in Functional Materials
| Material Type | Potential Application | Key Properties Conferred by the Compound |
| High Refractive Index Polymers | Optical lenses, coatings, and encapsulants for LEDs. | Presence of sulfur atoms. ed.ac.ukacs.org |
| Metal-Chelating Resins | Water purification, recovery of precious metals. | Thioether and carboxylate functionalities. stackexchange.comnih.govfrontiersin.org |
| Corrosion Inhibitors | Protection of metal surfaces in acidic environments. | Adsorption onto metal surfaces via sulfur and oxygen atoms. sapub.orgresearchgate.netresearchgate.net |
| Polythioesters | Degradable and recyclable plastics. | Thioester linkages in the polymer backbone. ed.ac.uknih.govresearchgate.netrsc.orgnih.govacs.org |
Deepening Mechanistic Understanding of Biological and Environmental Interactions
The biological and environmental fate of Acetic acid, 2,2'-[methylenebis(thio)]bis- is a critical area for future research. Understanding how this compound interacts with biological systems and its persistence and transformation in the environment is essential for assessing its potential applications and environmental impact.
In the context of biological interactions, the structural similarity of this compound to naturally occurring sulfur-containing molecules suggests that it may participate in or interfere with biological pathways. Future studies could investigate its potential as an enzyme inhibitor, particularly for metalloenzymes, given its chelating properties. Research into its metabolism and potential toxicological profile will also be crucial. The biological activities of dithiocarbamate (B8719985) esters, which share some structural similarities, have been explored for their potential in treating diseases like acute myelogenous leukaemia, suggesting that derivatives of Acetic acid, 2,2'-[methylenebis(thio)]bis- could also be of interest in medicinal chemistry. nih.govsapub.orgnih.gov
From an environmental perspective, research should focus on the biodegradability of Acetic acid, 2,2'-[methylenebis(thio)]bis- and its derivatives. Understanding the microbial pathways for its degradation is important for assessing its environmental persistence. Furthermore, its potential role in the biogeochemical cycling of sulfur could be an interesting area of investigation.
Interdisciplinary Research Integrating Acetic acid, 2,2'-[methylenebis(thio)]bis- in Emerging Scientific Fields
The unique properties of Acetic acid, 2,2'-[methylenebis(thio)]bis- make it a candidate for exploration in several emerging and interdisciplinary scientific fields.
In the field of nanotechnology, this compound could be used as a surface modifying agent for nanoparticles. The thiol groups can bind to the surface of noble metal nanoparticles, such as gold and silver, while the carboxylic acid groups can be used to further functionalize the nanoparticles or improve their dispersibility in aqueous media.
In the development of sensors, polymers or materials incorporating Acetic acid, 2,2'-[methylenebis(thio)]bis- could be designed to selectively bind to specific metal ions, leading to a detectable signal, such as a change in color or fluorescence. This could lead to the development of new analytical tools for environmental monitoring or clinical diagnostics.
The integration of computational chemistry and materials science will also be crucial. researchgate.net Density functional theory (DFT) and other modeling techniques can be used to predict the properties of polymers and materials derived from Acetic acid, 2,2'-[methylenebis(thio)]bis-, guiding experimental efforts and accelerating the discovery of new applications.
Challenges and Opportunities in Acetic acid, 2,2'-[methylenebis(thio)]bis- Research for Scholarly Advancement
While the future research trajectories for Acetic acid, 2,2'-[methylenebis(thio)]bis- are promising, there are several challenges that need to be addressed. A primary challenge is the limited availability of this compound, which hinders extensive research. The development of scalable and cost-effective synthetic methods, as discussed in section 10.1, is therefore a critical first step.
Another challenge is the potential for oxidation of the thioether linkages, which could affect the long-term stability of materials derived from this compound. Understanding the degradation pathways and developing strategies to enhance stability will be important for practical applications.
Despite these challenges, the opportunities for scholarly advancement are significant. Research on Acetic acid, 2,2'-[methylenebis(thio)]bis- offers a platform to explore fundamental aspects of organosulfur chemistry, polymer science, and materials science. The development of novel materials with unique properties could lead to technological innovations in a variety of fields. Furthermore, a deeper understanding of the biological and environmental interactions of this compound will contribute to the broader knowledge base of the environmental and health impacts of organosulfur compounds.
Q & A
Q. What are the recommended spectroscopic methods for characterizing acetic acid, 2,2'-[methylenebis(thio)]bis-?
To confirm structural integrity, use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., methylene and thioether groups).
- Infrared Spectroscopy (IR) : Identify functional groups like carboxylic acid (-COOH) and C-S bonds (600–700 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., 224.3 g/mol for C₇H₁₂O₄S₂) .
Q. How should this compound be safely handled in laboratory settings?
Follow GHS guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., quartz sand) and dispose via licensed waste services .
Q. What are the key physical properties relevant to experimental design?
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 224.3 g/mol | |
| Melting Point | 130–132°C | |
| Storage Conditions | 2–8°C in airtight containers | |
| pKa | 3.39 (predicted) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?
- Experimental Design : Conduct accelerated degradation studies at pH 2–12, monitoring via HPLC or UV-Vis spectroscopy.
- Data Analysis : Compare degradation kinetics (e.g., half-life) and identify intermediates using LC-MS .
- Note : Thioether bonds may hydrolyze under acidic conditions, while carboxyl groups influence alkaline stability .
Q. What methodologies are recommended for assessing ecological toxicity given limited existing data?
- Acute Toxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays to determine EC₅₀ values.
- Bioaccumulation Potential : Measure logP (predicted: 1.39) and conduct fish dietary exposure models .
- Soil Mobility : Perform column leaching tests with varying organic matter content .
Q. How can mechanistic insights into its antioxidant or chelating activity be elucidated?
Q. What strategies optimize its synthesis yield while minimizing hazardous byproducts?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance methylenebis(thio) linkage formation.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve reaction homogeneity .
- Byproduct Mitigation : Purify via recrystallization (ethanol/water) or column chromatography .
Methodological Gaps and Recommendations
Q. Addressing the lack of ecotoxicological data (Section 12, )
- Proposed Studies :
- PBT/vPvB Assessment : Use OECD 117 guidelines for persistence and bioaccumulation modeling.
- Soil Microcosm Experiments : Track degradation products and microbial community impacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
